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Compound of Interest

Compound Name: 3-iodo-1H-indole

Cat. No.: B116640 Get Quote

A deep dive into the structure-activity relationships of 3-iodo-1H-indole compounds reveals a

scaffold with remarkable versatility, capable of being tailored to inhibit distinct biological targets,

namely protein kinases and bacterial growth. This guide provides a comparative analysis of two

classes of 3-iodo-1H-indole derivatives: 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids

as potent kinase inhibitors and 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-ones as promising

antibacterial agents. By examining their structure-activity relationships (SAR), experimental

validation, and mechanisms of action, we aim to provide researchers, scientists, and drug

development professionals with a comprehensive resource to guide future discovery efforts

based on this privileged heterocyclic core.

At a Glance: Comparative Biological Activity
The substitution of an iodine atom at the 3-position of the indole ring serves as a critical anchor

for developing compounds with diverse biological activities. The following tables summarize the

quantitative data for two distinct classes of 3-iodo-1H-indole derivatives, highlighting their

differential potency against a protein kinase (DYRK1A) and a panel of bacteria.

Table 1: Kinase Inhibitory Activity of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid

Derivatives against DYRK1A
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Compound R¹ R³
IC₅₀ (µM) vs.
DYRK1A

5h H H 0.13

5j I H 0.015

5o I 3-F 0.012

5p I 4-F 0.018

5q I 3-Cl 0.011

5s I 3-CH₃ 0.025

Table 2: Antibacterial Activity of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one and Analogs

Compound Indole Substitution Bacterial Strain MIC (µg/mL)[1]

3k 5-Iodo
S. aureus ATCC

25923
3.90

3k 5-Iodo MRSA ATCC 43300 0.98

3k 5-Iodo
S. epidermidis ATCC

12228
7.80

3a Unsubstituted
S. aureus ATCC

25923
>500

3b 5-Bromo
S. aureus ATCC

25923
15.6

3j 5-Chloro
S. aureus ATCC

25923
31.2

Deciphering the Structure-Activity Relationship
(SAR)
The data presented in the tables above underscores the critical role of the 3-iodo-1H-indole
scaffold in mediating potent biological activity. The SAR for each class of compounds reveals
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distinct structural requirements for optimal potency.

For the 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid series, the introduction of an

iodine atom at the 10-position (equivalent to the 5-position of the parent indole ring)

dramatically enhances inhibitory activity against the DYRK1A kinase. Further substitution on

the phenyl ring at the R³ position with small electron-withdrawing groups, such as fluorine or

chlorine, leads to a marginal increase in potency. This suggests that the electronic properties

and size of the substituent at this position play a role in the interaction with the kinase's active

site.

In contrast, for the 2-(indol-3-yl)quinazolin-4(3H)-one series, the presence of a halogen at the

5-position of the indole ring is crucial for antibacterial activity. The 5-iodo substituted compound

3k exhibits the most potent activity, particularly against methicillin-resistant Staphylococcus

aureus (MRSA).[1] The activity decreases with other halogens, following the trend I > Br > Cl,

indicating that the size and polarizability of the halogen atom are important for the antibacterial

effect. The unsubstituted analog is inactive, highlighting the necessity of the halogen for

bioactivity.

Visualizing the Pathways and Processes
To better understand the context of these findings, the following diagrams illustrate a key

signaling pathway targeted by the kinase inhibitors, a typical experimental workflow for their

evaluation, and the logical relationship of the comparative SAR.
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Caption: Simplified DYRK1A signaling pathway.
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Caption: Experimental workflow for kinase inhibitor screening.
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Caption: Logical relationship of comparative SAR.

Experimental Protocols
Reproducibility and the ability to build upon existing research are cornerstones of scientific

advancement. The following are detailed methodologies for the key experiments cited in this

guide.
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In Vitro Kinase Inhibition Assay (for DYRK1A)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of

compounds against the DYRK1A kinase.

Materials:

Recombinant human DYRK1A enzyme

Peptide substrate (e.g., DYRKtide)

Adenosine triphosphate (ATP)

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute the compounds in assay buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept constant (e.g., 1%).

Kinase Reaction:

Add 2.5 µL of 2X test compound solution to the wells of a 384-well plate.

Add 2.5 µL of 2X DYRK1A enzyme solution to each well.

Incubate for 10 minutes at room temperature.

Initiate the reaction by adding 5 µL of 1X ATP/substrate solution.
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Incubate for 60 minutes at room temperature.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the DMSO control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC)
Assay
This protocol outlines the broth microdilution method for determining the minimum inhibitory

concentration (MIC) of compounds against bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA ATCC 43300)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Test compounds (dissolved in DMSO)
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Positive control antibiotic (e.g., Vancomycin)

Sterile 96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Bacterial Inoculum Preparation:

Culture the bacterial strain overnight on an appropriate agar plate.

Inoculate a few colonies into CAMHB and incubate until the culture reaches the

logarithmic growth phase.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL in the assay wells.

Compound Preparation:

Prepare a stock solution of the test compound in DMSO.

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well

plate.

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well containing the diluted compound.

Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria

with no compound), and a sterility control (broth only).

Incubate the plates at 37°C for 18-24 hours.

MIC Determination:
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Visually inspect the plates for bacterial growth (turbidity).

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to

quantify bacterial growth.

Conclusion
The 3-iodo-1H-indole scaffold is a versatile and privileged structure in medicinal chemistry,

giving rise to compounds with potent and selective activities against diverse biological targets.

The comparative analysis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids and 2-(5-

iodo-1H-indol-3-yl)quinazolin-4(3H)-ones demonstrates that subtle modifications to the core

structure can profoundly influence the biological activity, shifting the therapeutic focus from

kinase inhibition to antibacterial action. The detailed SAR data, experimental protocols, and

visual representations provided in this guide offer a valuable resource for researchers aiming to

leverage the unique properties of the 3-iodo-1H-indole nucleus for the development of novel

therapeutic agents. Future investigations into the precise molecular interactions of these

compounds with their respective targets will undoubtedly pave the way for the design of next-

generation inhibitors with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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